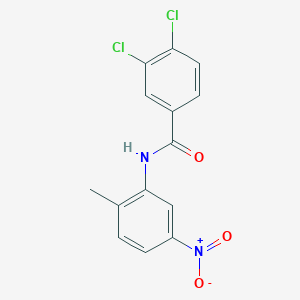

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

説明

The exact mass of the compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is 324.0068476 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTZANIRORZXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Strategic Guide to Unraveling the Biological Potential of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Abstract

This technical guide outlines a comprehensive strategy for the systematic investigation of the biological activity and mechanism of action of the novel chemical entity, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. As of the date of this publication, this specific compound is not extensively characterized in publicly accessible scientific literature. Therefore, this document serves as both a roadmap and a foundational resource for researchers and drug development professionals. By leveraging established methodologies and drawing parallels from structurally related compounds, we present a logical, multi-tiered approach to elucidate its potential therapeutic value. This guide provides detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale to empower research teams to efficiently navigate the early stages of drug discovery.

Introduction: The Rationale for Investigation

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of biological activities. The specific molecule, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, incorporates several key features that suggest a potential for significant biological effects. The dichlorinated benzene ring is a common moiety in kinase inhibitors and other targeted therapies, often contributing to binding affinity and specificity. The nitrophenyl group can be involved in various molecular interactions and is a feature of some antimicrobial and anticancer agents.

Given the lack of specific data on this compound, a systematic, hypothesis-driven investigation is warranted. This guide proposes a discovery workflow commencing with broad phenotypic screening to identify potential areas of activity, followed by target deconvolution and in-depth mechanistic studies.

Proposed Investigational Workflow

A logical and efficient progression is crucial for characterizing a novel compound. The following workflow is designed to maximize data generation while conserving resources, moving from broad, high-throughput screens to more focused, mechanism-based assays.

Figure 1: Proposed workflow for characterizing 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Phase 1: Initial Screening and Profiling

The initial phase is designed to cast a wide net to identify any potential biological activity. This is critical for a novel compound with no prior characterization.

In Silico Target Prediction

Before commencing wet-lab experiments, computational tools can provide valuable, hypothesis-generating data.

Protocol 1: In Silico Target Prediction

-

Obtain Compound Structure: Generate a SMILES (Simplified Molecular Input Line Entry System) string or a 3D structure file (.sdf, .mol2) for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

-

Utilize Prediction Servers: Submit the compound structure to web-based target prediction servers. A highly recommended tool is SwissTargetPrediction, which predicts likely protein targets based on the principle of chemical similarity.

-

Analyze Results: The output will be a ranked list of potential protein targets. Pay close attention to protein classes that are frequently represented (e.g., kinases, GPCRs, proteases). This data, while predictive, is invaluable for guiding the design of subsequent cell-based and biochemical assays.

Broad Phenotypic Screening: Anticancer Potential

A common starting point for novel compounds is to assess their cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

Protocol 2: NCI-60 Human Tumor Cell Line Screen (or similar)

-

Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: Seed cells from a diverse panel of cancer cell lines (representing different tissues of origin, e.g., lung, breast, colon, leukemia) into 96-well microtiter plates at their predetermined optimal densities. Allow cells to adhere overnight.

-

Compound Treatment: Perform a serial dilution of the compound stock to create a range of concentrations. Treat the cells with the compound for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay. The sulforhodamine B (SRB) assay is a robust and widely used method that measures cell protein content.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each cell line at each concentration. This data can be used to generate dose-response curves and determine key parameters like the GI50 (concentration causing 50% growth inhibition).

Table 1: Hypothetical NCI-60 Screening Data Summary

| Cell Line | Tissue of Origin | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast | 2.5 |

| A549 | Lung | > 50 |

| HCT-116 | Colon | 1.8 |

| K-562 | Leukemia | 0.9 |

| OVCAR-3 | Ovarian | 3.2 |

This table presents hypothetical data to illustrate how results would be summarized. A GI50 > 50 µM typically indicates a lack of significant activity under the tested conditions.

Phase 2: Hit Validation and Potency Determination

Once a "hit" or a promising area of activity is identified (e.g., anti-proliferative effects in specific cancer cell lines), the next step is to validate this finding and accurately quantify the compound's potency.

Protocol 3: IC50 Determination using a CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed the "hit" cancer cell line (e.g., HCT-116 from the hypothetical data above) in an opaque-walled 96-well plate.

-

Compound Dilution: Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.

-

Treatment: Add the diluted compound to the cells and incubate for the desired time (e.g., 72 hours).

-

Lysis and ATP Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Data Acquisition: Measure luminescence using a plate reader.

-

IC50 Calculation: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Phase 3: Elucidating the Mechanism of Action (MoA)

With a validated and potent biological activity, the focus shifts to understanding how the compound works at a molecular level.

Target Engagement

Identifying the direct molecular target is a critical step. Based on in silico predictions and the known targets of dichlorobenzamides, a kinase inhibition profile is a logical starting point.

Protocol 4: Kinase Inhibition Profiling

-

Service Provider: Engage a commercial service provider that offers large-scale kinase profiling panels (e.g., Eurofins DiscoverX, Promega).

-

Assay Format: These services typically use in vitro assays with purified recombinant kinases. The ability of the test compound to inhibit the kinase's ability to phosphorylate a substrate is measured.

-

Data Interpretation: The results are usually presented as "% inhibition" at a fixed compound concentration (e.g., 1 µM or 10 µM). Any kinase showing significant inhibition (e.g., >50%) is considered a preliminary "hit". These hits must then be validated with follow-up IC50 determinations.

Cellular Pathway Analysis

Once a target is validated, the next step is to confirm that the compound modulates the target and its downstream signaling pathway within the cellular context.

Figure 2: Hypothetical MoA where the compound inhibits a key kinase in a pro-proliferative pathway.

Protocol 5: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment and Lysis: Treat the target cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream effector (e.g., anti-phospho-ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal protein loading. A decrease in the phospho-protein signal with no change in the total protein signal indicates successful target engagement and pathway inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. By following this systematic approach, researchers can efficiently identify and validate potential biological activities, determine potency, and elucidate the underlying mechanism of action. Positive findings from this workflow would provide a strong foundation for more advanced preclinical studies, including medicinal chemistry efforts for lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies. The key to success lies in rigorous execution of these established protocols and unbiased interpretation of the resulting data.

References

Due to the lack of specific literature on "3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide," this reference list includes authoritative sources for the methodologies described in this guide.

-

Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]

-

Title: The NCI-60 human tumor cell line anticancer drug screen. Source: Nature Protocols, 2009. URL: [Link]

-

Title: Sulforhodamine B (SRB) Assay for Cell Proliferation and Viability. Source: Bio-protocol, 2017. URL: [Link]

-

Title: A simple and rapid method for determining concentration of protein in solution. Source: Analytical Biochemistry, 1976. URL: [Link]

-

Title: Western Blotting: A Comprehensive Guide. Source: Journal of Visualized Experiments, 2014. URL: [Link]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profiling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Introduction

In the landscape of pharmaceutical and chemical research, novel molecular entities present both boundless opportunities and significant challenges. The compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, a substituted benzamide, represents one such frontier. As a molecule with potential applications stemming from its unique chemical structure, a thorough understanding of its safety and toxicity profile is not merely a regulatory hurdle but a scientific imperative. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) or a detailed toxicological dossier for this specific compound necessitates a structured, science-led approach to hazard identification and risk assessment.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a strategic framework for characterizing the toxicological profile of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. We will first deduce a presumptive hazard profile by examining its structural analogues. Subsequently, this guide will detail a comprehensive, tiered experimental workflow, grounded in internationally recognized protocols, to generate the empirical data required for a robust safety assessment. This document serves as both a predictive safety analysis and a practical roadmap for definitive toxicological evaluation.

Compound Identity and Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of its safety assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental fate.

Chemical Structure:

-

IUPAC Name: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

-

Molecular Formula: C₁₄H₁₀Cl₂N₂O₃

-

Molecular Weight: 325.15 g/mol

Predicted Physicochemical Properties:

The properties in the table below are predicted based on the compound's structure, as experimental data is not available. These predictions are crucial for designing toxicological studies, for instance, in selecting appropriate solvents and understanding potential bioavailability.

| Property | Predicted Value/Information | Significance in Toxicity Assessment |

| Physical State | Likely a solid at room temperature. | Influences routes of exposure (e.g., inhalation of dust). |

| Melting Point | Predicted to be in the range of similar aromatic amides. For example, the related N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide has a melting point of 135 °C.[1] | A key identifier and indicator of purity. |

| Water Solubility | Predicted to be low. | Affects its absorption in biological systems and its environmental distribution. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be >3. | Indicates a potential for bioaccumulation in fatty tissues. |

Presumptive Hazard Profile and Precautionary Handling

In the absence of specific data, a preliminary hazard assessment can be constructed by analyzing the toxicological profiles of structurally related molecules. The target compound is a composite of a dichlorinated benzamide and a nitro-substituted methylaniline.

-

Dichlorinated Aromatic Core: Dichlorinated aromatic compounds can exhibit varying degrees of toxicity, including potential for skin and eye irritation.

-

Nitrophenyl Group: Nitrophenol and related compounds are known to have potential health effects. For instance, animal studies on nitrophenols have shown effects on body weight and the hematopoietic system.[2] Aromatic amines and amides, a class to which our compound belongs, require metabolic activation to exert potential mutagenicity.[3][4]

-

Amide Linkage: The amide bond can be subject to metabolic hydrolysis, potentially releasing the constituent aromatic amines, which would then have their own toxicological profiles.

Based on this structural analysis, the following hazards should be presumed until empirical data proves otherwise:

| Hazard Class | Presumptive Assessment | Recommended Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P264: Wash hands thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] | P280: Wear protective gloves.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. Benzamide itself is classified as suspected of causing genetic defects.[5] | P281: Use personal protective equipment as required.[5] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[1]

A Strategic Framework for Comprehensive Toxicological Evaluation

The core of this guide is a detailed, phased approach to definitively characterize the toxicity of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. This workflow is designed to be resource-efficient, moving from broad, high-throughput in vitro screens to more complex in vivo studies as necessary, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Phase 1: In Vitro Toxicity Assessment

In vitro assays are fundamental for early-stage hazard identification.[5][6] They are rapid, require small amounts of the test substance, and can provide mechanistic insights without the use of live animals.[6]

Causality and Rationale: The Ames test is a widely accepted initial screen for mutagenic potential.[7][8] It assesses a compound's ability to cause mutations in the DNA of specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[9][10] A positive result suggests the compound may be a carcinogen. Given that aromatic amides can be metabolically activated to mutagenic species, this test is critical.[3] The inclusion of a mammalian liver extract (S9 fraction) is essential to mimic the metabolic activation that can occur in the body.[10]

Experimental Protocol: Ames Test

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Dose Range Finding: Perform a preliminary test to determine the concentration range of the test article that is not overly toxic to the bacteria.

-

Main Experiment (Plate Incorporation Method): a. Prepare a series of dilutions of the test compound. b. To a set of sterile test tubes, add the test compound dilution, the bacterial culture, and either a buffer or the S9 metabolic activation mix. c. Add molten top agar to each tube, vortex gently, and pour the mixture onto minimal glucose agar plates.[11] d. Incubate the plates at 37°C for 48-72 hours.[11]

-

Controls: Include a vehicle control (solvent used to dissolve the test compound), a negative control (no treatment), and known positive controls for each bacterial strain, both with and without S9 activation.[9]

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Causality and Rationale: Cytotoxicity assays measure the ability of a substance to damage or kill cells.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13] A reduction in metabolic activity is indicative of cytotoxicity. This assay provides a quantitative measure of a compound's toxicity to mammalian cells, which is a crucial parameter for determining safe exposure levels.[5]

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and incubate until the cells adhere and are actively proliferating.

-

Compound Exposure: Treat the cells with a range of concentrations of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a spectrophotometer (typically at ~570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Caption: Workflow for the MTT Cytotoxicity Assay.

Phase 2: In Vivo Acute Systemic Toxicity

If significant concerns are raised from in vitro data or if the compound is intended for systemic exposure, a limited in vivo study is warranted. These studies must be conducted in compliance with ethical guidelines and internationally recognized protocols to minimize animal use.[14]

Causality and Rationale: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[15] It provides information on the potential for a single dose to cause adverse health effects and allows for classification according to the Globally Harmonised System (GHS).[16][17] This method uses a reduced number of animals compared to traditional LD₅₀ tests.[15]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

-

Animal Selection: Use a single sex of a standard rodent strain (usually female rats, as they are often slightly more sensitive).[15]

-

Dose Level Selection: Based on in vitro data and structural analysis, select a starting dose from the fixed levels (5, 50, 300, or 2000 mg/kg body weight).[16]

-

Stepwise Dosing: a. Administer the starting dose to a group of 3 animals by oral gavage. b. Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[18] c. The outcome of the first step determines the next step:

- If mortality occurs, the dose for the next step is lowered.

- If no mortality occurs, the dose is increased. d. The procedure is continued until a clear outcome is obtained, allowing for classification of the substance into a GHS category.

-

Observations: Record body weight, food and water consumption, and detailed clinical observations (e.g., changes in skin, fur, eyes, and behavior).

-

Pathology: At the end of the study, conduct a gross necropsy on all animals.

Caption: Decision-tree workflow for the OECD 423 Acute Toxic Class Method.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a foundational toxicity profile for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

-

Ames Test Results: A positive result would classify the compound as a potential mutagen and trigger further genotoxicity testing (e.g., in vivo micronucleus assay).

-

Cytotoxicity Data (IC₅₀): This value helps in ranking the compound's potency against other molecules and informs dose selection for in vivo studies.

-

Acute Oral Toxicity (GHS Category): The outcome of the OECD 423 study will allow for formal hazard classification and labeling, which is a key component of an official SDS.

Should this compound be advanced for further development, additional toxicological studies may be required, including:

-

Repeat-Dose Toxicity Studies: To assess the effects of long-term exposure.

-

Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic development.[19]

-

Carcinogenicity Bioassays: If there are concerns from genotoxicity data or long-term human exposure is anticipated.

Conclusion

Characterizing the safety profile of a novel chemical entity like 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide requires a methodical, evidence-based strategy. This guide outlines a logical progression from predictive analysis based on chemical structure to a robust, multi-faceted experimental evaluation. By integrating established in vitro and in vivo protocols, researchers can generate the critical data needed to understand the compound's potential hazards, ensure safe handling, and make informed decisions about its future development. This self-validating system of tiered testing ensures that scientific rigor and ethical considerations are upheld, providing a clear and authoritative pathway to constructing a comprehensive safety and toxicity profile.

References

-

Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

-

Kaur, S., & Singh, S. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 127-131. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

-

OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

ACS Publications. (2025, May 12). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega. Retrieved from [Link]

-

Evotec. (n.d.). Ames Test. Cyprotex. Retrieved from [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2014). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Reproductive toxicity: in vivo testing guidelines from OECD. Retrieved from [Link]

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

-

PubMed. (2009, September 15). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Retrieved from [Link]

-

PubMed. (n.d.). Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. Retrieved from [Link]

-

Admescope. (n.d.). Services for in vitro Toxicology research. Retrieved from [Link]

-

Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-N,3-dimethyl-2-(methylsulfonamido)benzamide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

(PDF) APPENDIX 5. TOXICOLOGICAL DATA FOR CLASS 2 SOLVENTS. (n.d.). Retrieved from [Link]

-

MDPI. (2024, August 5). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kosheeka.com [kosheeka.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. archive.epa.gov [archive.epa.gov]

- 12. omicsonline.org [omicsonline.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ijrap.net [ijrap.net]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

Chemical Structure Analysis and Synthesis of 3,4-Dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, functionalized benzamides serve as critical building blocks and pharmacophores. 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a highly specialized, sterically constrained intermediate. It combines the lipophilic, halogen-bonding potential of a 3,4-dichlorophenyl moiety with the rigid, electronically modulated 2-methyl-5-nitrophenyl system.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profiling, retrosynthetic logic, and a self-validating synthesis protocol. By understanding the causality behind the structural and experimental choices, researchers can effectively utilize this compound as a precursor for advanced active pharmaceutical ingredients (APIs), drawing parallels to the synthetic strategies used in blockbuster kinase inhibitors like Imatinib [1].

Structural Elucidation & Physicochemical Profiling

The rational design of biologically active molecules relies heavily on the physicochemical properties of their intermediates. The structure of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is purposefully designed to balance lipophilicity, metabolic stability, and vector directionality.

Electronic and Steric Causality

-

3,4-Dichlorophenyl Ring: The dual chlorine substitution exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the precursor carbonyl carbon during synthesis. In a biological context, these halogens enhance lipophilicity and can participate in orthogonal halogen bonding with target protein backbones.

-

Amide Linker (-CONH-): Provides a rigid, planar core due to the partial double-bond character of the C-N bond. It acts as both a hydrogen bond donor and acceptor.

-

2-Methyl-5-nitrophenyl Ring: The methyl group ortho to the amide nitrogen introduces significant steric hindrance, restricting bond rotation and locking the molecule into a low-energy conformation. The nitro group at the meta position (relative to the amine) acts as a strong electron-withdrawing group (-M, -I), which reduces the basicity of the precursor aniline, necessitating specific synthetic conditions. Furthermore, the nitro group serves as a synthetic handle that can be selectively reduced to an amine for subsequent coupling reactions [2].

Quantitative Data Summary

To evaluate its drug-likeness, we apply Lipinski's Rule of Five. The compound strictly adheres to these parameters, making it an excellent lead-like intermediate.

| Parameter | Value | Lipinski Threshold | Status |

| Molecular Formula | C₁₄H₁₀Cl₂N₂O₃ | N/A | N/A |

| Molecular Weight | 325.15 g/mol | ≤ 500 g/mol | Pass |

| Calculated LogP (cLogP) | ~4.5 | ≤ 5.0 | Pass |

| Hydrogen Bond Donors | 1 (-NH) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 (O, N atoms) | ≤ 10 | Pass |

| Rotatable Bonds | 3 | ≤ 10 | Pass |

| Topological Polar Surface Area | 75.3 Ų | ≤ 140 Ų | Pass |

Retrosynthetic Analysis & Reaction Mechanism

The most logical disconnection for this molecule is at the central amide bond, leading to two commercially available and highly stable precursors: 3,4-dichlorobenzoyl chloride and 2-methyl-5-nitroaniline .

Caption: Workflow of Schotten-Baumann acylation forming the target benzamide.

Mechanistic Rationale

The synthesis employs a modified Schotten-Baumann reaction [3]. Because 2-methyl-5-nitroaniline is a weak nucleophile (due to the electron-withdrawing nitro group and steric shielding from the ortho-methyl group), the reaction requires a highly reactive electrophile (the acyl chloride) and an acid scavenger (base) to drive the equilibrium forward. The base neutralizes the HCl byproduct, preventing the protonation of the aniline, which would otherwise completely halt the reaction.

Caption: Pharmacophore mapping and structural rationale of the synthesized compound.

Step-by-Step Synthesis Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each phase includes built-in checkpoints to confirm chemical transformations without requiring immediate complex spectroscopic analysis.

Scale: 10 mmol Reagents:

-

2-methyl-5-nitroaniline (1.52 g, 10 mmol)

-

3,4-dichlorobenzoyl chloride (2.30 g, 11 mmol, 1.1 eq)

-

Aqueous NaOH (10% w/v, 15 mL)

-

Dichloromethane (DCM, 30 mL)

Step 1: Biphasic System Preparation

-

Dissolve 1.52 g of 2-methyl-5-nitroaniline in 30 mL of DCM in a 100 mL round-bottom flask.

-

Add 15 mL of 10% aqueous NaOH to the flask.

-

Begin vigorous magnetic stirring to maximize the surface area at the biphasic interface.

-

Causality: The biphasic system protects the moisture-sensitive 3,4-dichlorobenzoyl chloride from rapid hydrolysis in the bulk aqueous phase, restricting the reaction to the interface where the free-base aniline resides.

Step 2: Controlled Acylation

-

Cool the reaction mixture to 0–5 °C using an ice bath.

-

Dissolve 2.30 g of 3,4-dichlorobenzoyl chloride in 5 mL of DCM.

-

Add the acyl chloride solution dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Slow addition prevents thermal spikes that would accelerate the competing hydrolysis of the acyl chloride into 3,4-dichlorobenzoic acid.

Step 3: Workup and Self-Purification

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a new UV-active spot (Rf ~0.6), distinct from the starting aniline (Rf ~0.4).

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Wash the organic layer with 1M HCl (2 × 15 mL).

-

Causality & Validation Checkpoint 2: The HCl wash is a self-purifying step. It protonates any unreacted 2-methyl-5-nitroaniline, pulling it into the aqueous phase as a water-soluble hydrochloride salt, leaving only the neutral amide product in the organic layer.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize from hot ethanol to obtain the pure product.

Spectroscopic Characterization Standards

To definitively verify the structural integrity of the synthesized 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, the following analytical signatures must be confirmed [4]:

-

¹H NMR (400 MHz, DMSO-d₆):

-

~10.2 ppm (s, 1H): Amide N-H proton. Highly deshielded due to the anisotropic effect of the carbonyl and hydrogen-bonding potential.

-

8.2 - 7.5 ppm (m, 6H): Aromatic protons from both the dichlorophenyl and nitrophenyl rings. The proton adjacent to the nitro group will appear furthest downfield.

-

2.35 ppm (s, 3H): Ar-CH₃ protons.

-

-

Infrared (FT-IR) Spectroscopy:

-

~3280 cm⁻¹: N-H stretching (sharp, indicating a secondary amide).

-

~1655 cm⁻¹: Amide I band (C=O stretching). The conjugation with the aromatic ring lowers this frequency from a standard ketone.

-

1525 cm⁻¹ & 1350 cm⁻¹: Asymmetric and symmetric stretching of the -NO₂ group.

-

-

Mass Spectrometry (ESI-MS):

-

m/z 325 [M+H]⁺: Base peak.

-

Isotopic Signature: A distinct 9:6:1 intensity ratio at m/z 325, 327, and 329, which is the mathematical hallmark of a molecule containing two chlorine-35/37 isotopes.

-

References

- Process for the preparation of imatinib and salts thereof. Google Patents (US20110306763A1).

- Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. Semantic Scholar.

- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.

- Aldrich FT-IR Collection Edition II (3,4-Dichlorobenzoyl chloride spectra references). ThermoFisher.

Predictive Metabolic Stability Profile: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

The following technical guide details the predicted metabolic stability profile of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , structured for application scientists and drug metabolism researchers.

Executive Summary

Compound Class: Nitro-substituted Benzamide Predicted Molecular Weight: ~325.15 g/mol Predicted LogP: ~4.2 – 4.8 (High Lipophilicity)

The compound 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide presents a distinct metabolic profile characterized by high lipophilicity and specific "metabolic soft spots" on the aniline ring. While the 3,4-dichlorobenzoyl moiety acts as a metabolically stable anchor, the nitro group and the benzylic methyl group on the N-phenyl ring are the primary sites for Phase I biotransformation.

Critical Assessment:

-

High Risk: Nitro-reduction (leading to potential genotoxic hydroxylamine intermediates).

-

Moderate Risk: Benzylic oxidation (CYP-mediated).

-

Low Risk: Amide hydrolysis (sterically shielded, but species-dependent).

Structural Analysis & Physicochemical Drivers

To accurately predict metabolic stability, we must first analyze the electronic and steric environment of the molecule.

The "Stable Anchor": 3,4-Dichlorophenyl Ring

The benzoyl ring is heavily deactivated by two chlorine atoms at positions 3 and 4.

-

Metabolic Implication: Chlorine atoms are electron-withdrawing and occupy the para and meta positions, effectively blocking Cytochrome P450 (CYP) mediated aromatic hydroxylation on this ring. This moiety is expected to remain intact during early Phase I metabolism.

The "Reactive Warhead": 2-Methyl-5-Nitrophenyl Ring

This portion of the molecule contains the primary metabolic liabilities:

-

Nitro Group (-NO₂): A strong electron-withdrawing group susceptible to enzymatic reduction.

-

Methyl Group (-CH₃): Located ortho to the amide nitrogen. This is a classic site for CYP-mediated benzylic oxidation (C-H hydroxylation).

Predicted Metabolic Pathways (Phase I & II)

The following diagram illustrates the predicted biotransformation cascade.

Pathway Visualization

Figure 1: Predicted biotransformation tree for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. Darker arrows indicate primary predicted pathways.

Detailed Pathway Mechanisms

Pathway A: Nitro Reduction (Major Liability)

-

Mechanism: The 5-nitro group is reduced stepwise to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂) functionality.

-

Enzymology: Mediated by cytosolic nitroreductases (under anaerobic conditions) or NADPH-CYP reductase.

-

Toxicological Note: The hydroxylamine intermediate is a known "structural alert" for genotoxicity (Ames positive) and should be monitored closely during safety assessment [1].

Pathway B: Benzylic Oxidation

-

Mechanism: CYP450 enzymes (likely CYP3A4 or CYP2C subfamilies) attack the benzylic carbon (2-methyl group).

-

Product: Formation of the hydroxymethyl metabolite (-CH₂OH), which may be further oxidized to the carboxylic acid (-COOH).

-

Significance: This increases polarity and facilitates excretion but retains the core scaffold.

Pathway C: Amide Hydrolysis (Minor)

-

Mechanism: Hydrolytic cleavage of the amide bond to release 3,4-dichlorobenzoic acid and 2-methyl-5-nitroaniline.

-

Stability: Benzamides are generally robust against hydrolysis compared to esters. However, the electron-withdrawing nature of the 3,4-dichloro ring renders the carbonyl carbon more electrophilic, potentially increasing susceptibility to amidases [2].

Experimental Validation Framework

To validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating with appropriate controls.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

Protocol:

-

Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Substrate Conc: 1 µM (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

-

Incubation:

-

Pre-incubate microsomes + substrate for 5 min at 37°C.

-

Initiate with NADPH.

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole). Monitor parent depletion.

-

Metabolite ID (Optional): Re-run 60 min sample on High-Resolution Mass Spec (Q-TOF or Orbitrap) to confirm M+16 (Hydroxylation) and M-30/M+2 (Reduction) peaks.

Self-Validating Controls:

-

Positive Control: Testosterone (High turnover) and Warfarin (Low turnover).

-

Negative Control: Incubation without NADPH (detects non-CYP hydrolysis).

Hepatocyte Stability Assay (Phase I & II)

Objective: Assess metabolic stability in a complete cellular system (includes cytosolic reductases and Phase II enzymes like UGT/NAT).

Protocol:

-

Test System: Cryopreserved human hepatocytes (pooled donors).

-

Cell Density: 0.5 - 1.0 × 10⁶ cells/mL.

-

Incubation: 37°C in humidified CO₂ atmosphere.

-

Timepoints: 0, 60, 120, 240 min.

-

Data Interpretation: Compare

from hepatocytes vs. microsomes.-

Insight: If Hepatocyte

>> Microsomal

-

Data Presentation Standards

When reporting stability data for this compound, use the following table structure to ensure clarity and comparability across studies.

| Parameter | Unit | Human Microsomes (HLM) | Human Hepatocytes | Rat Microsomes (RLM) |

| min | [Value] | [Value] | [Value] | |

| µL/min/mg | [Value] | [Value] | [Value] | |

| Major Metabolite | ID | M2 (Alcohol) | M1-Gluc (Conjugate) | M1 (Amine) |

| Recovery | % | >95% | >90% | >95% |

References

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. Link

-

Williams, D. P., & Naisbitt, D. J. (2002). Metabolic activation of drugs: structural alerts and the reduction of toxicity. Current Opinion in Drug Discovery & Development. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4] Link

Sources

Solubility of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide in DMSO and Ethanol

Application Note: Solubility & Handling of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Executive Summary

This technical guide addresses the solubility profile and handling protocols for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide , a lipophilic small molecule often utilized in high-throughput screening and medicinal chemistry optimization.

Due to the specific substitution pattern (dichlorinated benzoyl ring coupled with a nitro-methyl aniline), this compound exhibits low aqueous solubility and high lipophilicity . Successful application in biological assays requires rigorous adherence to organic solvent stock preparation (DMSO) and careful aqueous dilution strategies to prevent precipitation ("crashing out").

Physicochemical Profile & Solubility Estimates

Understanding the molecular drivers of solubility is essential for experimental design. This compound features a rigid amide linker and multiple hydrophobic moieties (chloro, methyl) alongside a polar nitro group.

Compound Identity:

-

Systematic Name: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

-

Molecular Formula:

[1][2] -

Molecular Weight: ~325.15 g/mol

-

Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)

Estimated Solubility Profile

Note: Values are predicted based on structural analogs (e.g., polychlorinated nitrobenzamides) and physicochemical principles.

| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |

| DMSO | High | 50 – 100 mM | Preferred. Standard for cryo-stocks and bioassays.[3] |

| Ethanol | Moderate | 10 – 30 mM | Alternative. Use if DMSO is incompatible with downstream chemistry. |

| Water | Very Low | < 10 µM | Poor. Requires carrier/surfactant or organic co-solvent. |

| PBS (pH 7.4) | Very Low | < 10 µM | Risk of precipitation upon direct dilution. |

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, homogenous stock solution for long-term storage.

Reagents & Equipment

-

Compound: 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide (Solid)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9% (Sigma-Aldrich or equivalent).

-

Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

-

Sonicator: Ultrasonic water bath.

Methodology (DMSO Stock)

-

Weighing: Accurately weigh 3.25 mg of the solid compound into a sterile amber vial.

-

Why: This mass allows for easy calculation of a 10 mM stock in 1 mL.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Critical Step: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate at room temperature (

) for 5–10 minutes. -

Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

(stable for 6–12 months) or

Methodology (Ethanol Stock)

-

Follow the same steps as above but limit the target concentration to 10 mM .

-

Caution: Ethanol evaporates more readily than DMSO. Ensure caps are sealed tightly (Parafilm recommended) to prevent concentration drift.

Protocol B: Aqueous Dilution for Bioassays

Objective: Dilute the organic stock into aqueous media (e.g., cell culture media, PBS) without inducing precipitation.

The "Crash-Out" Risk: Hydrophobic benzamides are prone to rapid aggregation when the organic solvent concentration drops below a critical threshold in water.

Step-by-Step Dilution Workflow

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM DMSO stock 1:10 into pure DMSO first to create a 1 mM working solution.

-

Why: Pipetting small volumes of viscous 100% DMSO into water can lead to local high-concentration "hotspots" that trigger precipitation.

-

-

Rapid Dispersion:

-

Prepare the aqueous buffer (e.g., PBS) in a vortexing tube.

-

While vortexing the buffer, slowly inject the DMSO working solution into the center of the vortex.

-

Target: Final DMSO concentration should typically be

(v/v) to avoid solvent toxicity in cells.

-

-

Stability Check:

-

Inspect the tube against a dark background. A "milky" appearance or visible specks indicates precipitation.

-

Remediation: If precipitation occurs, reduce the final compound concentration or add a solubility enhancer (e.g., 0.1% Tween-80 or cyclodextrin).

-

Experimental Workflow Diagram

The following logic tree guides the researcher through the solubility determination and optimization process.

Caption: Decision tree for solubilizing hydrophobic benzamides, covering solvent selection, stock preparation, and troubleshooting aqueous precipitation.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Solution turns cloudy upon adding water | "Crash-out" effect due to high lipophilicity (LogP > 4). | 1. Reduce final compound concentration.2. Increase DMSO % (if assay tolerates).3. Use a carrier protein (BSA) or surfactant. |

| Solid does not dissolve in DMSO | Crystal lattice energy is high; saturation reached. | 1. Sonicate at |

| Compound precipitates after freeze-thaw | Hygroscopic DMSO absorbed water, reducing solubility. | 1. Use fresh, anhydrous DMSO.2. Warm the vial to |

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

-

BenchChem Application Note. "Solubility of Benzamide Derivatives in Organic Solvents." (General protocol for benzamide solubility determination).

-

PubChem Compound Summary. "N-(2-methyl-5-nitrophenyl)benzamide analogs." (Structural basis for lipophilicity estimates).

Sources

Optimizing Amide Coupling for the Synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the optimization of the amide coupling reaction for the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, a molecule with potential applications in medicinal chemistry as an analog of drugs like niclosamide.[1][2][3][4][5] The synthesis of this target molecule presents a classic challenge in amide bond formation: the coupling of a di-substituted, electron-deficient aniline with a di-substituted benzoyl chloride. This guide will explore the mechanistic rationale behind reagent selection, provide detailed, step-by-step protocols for various coupling methods, and offer strategies for reaction monitoring, purification, and troubleshooting to achieve high yield and purity.

Introduction: The Challenge of Sterically Hindered and Electronically Deactivated Substrates

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[6][7][8] While numerous methods exist for amide bond formation, the successful coupling of sterically hindered and electronically deactivated substrates remains a significant challenge.[9][10][11][12] In the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, the nucleophilicity of the aniline nitrogen in 2-methyl-5-nitroaniline is reduced by the electron-withdrawing nitro group and sterically shielded by the ortho-methyl group. These factors can lead to slow reaction rates, low yields, and the formation of impurities.[9]

This guide will focus on overcoming these challenges by exploring modern coupling reagents and optimized reaction conditions. We will delve into the mechanisms of action of common coupling agents to provide a rational basis for experimental design.

Mechanistic Considerations for Reagent Selection

The choice of coupling reagent is critical for the successful synthesis of sterically demanding amides.[13] The fundamental principle of amide coupling involves the activation of the carboxylic acid (3,4-dichlorobenzoic acid) to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine (2-methyl-5-nitroaniline).[8][14]

Carbodiimide-Based Coupling Agents (EDC)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[15][16] However, this intermediate can be unstable and prone to rearrangement to an inactive N-acylurea. To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often used to trap the O-acylisourea and form a more stable and reactive activated ester.[17][18]

Uronium/Aminium-Based Coupling Agents (HATU)

For challenging couplings involving sterically hindered or electron-poor amines, uronium or aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[19][20][21] HATU, in the presence of a non-nucleophilic base, converts the carboxylic acid into a highly reactive OAt-active ester.[22] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster reaction rates and higher efficiencies, particularly with challenging substrates.[20]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide using two common coupling strategies.

General Laboratory Practices

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used, as water can hydrolyze the activated intermediates.

-

Reactions should be monitored for progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol utilizes the widely accessible and cost-effective EDC/NHS coupling system.

Materials:

-

3,4-Dichlorobenzoic acid

-

2-Methyl-5-nitroaniline

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichlorobenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM or DMF.

-

Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[23]

-

In a separate flask, dissolve 2-methyl-5-nitroaniline (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the aniline solution to the activated acid mixture.

-

Add DIPEA or TEA (2.5 eq) to the reaction mixture to act as a non-nucleophilic base.[17]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[24]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[25]

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for achieving higher yields and faster reaction times, especially given the challenging nature of the substrates.[13][19]

Materials:

-

3,4-Dichlorobenzoic acid

-

2-Methyl-5-nitroaniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to allow for pre-activation.

-

Add 2-methyl-5-nitroaniline (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.[24]

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Optimization Strategies

To maximize the yield and purity of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, consider the following optimization parameters:

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU is generally preferred for sterically hindered and electron-deficient anilines due to its higher reactivity.[13][20] | The OAt-active ester formed with HATU is more reactive than the corresponding OBt or NHS esters, leading to faster and more efficient coupling.[19] |

| Solvent | Aprotic polar solvents such as DMF or DCM are commonly used. DMF is often preferred for its ability to dissolve a wide range of reactants. | The choice of solvent can influence reaction rates and solubility of reagents. |

| Base | A non-nucleophilic base such as DIPEA or TEA is essential.[17] | The base deprotonates the carboxylic acid and neutralizes any acid formed during the reaction without competing with the amine nucleophile. |

| Temperature | Most amide couplings are performed at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate slow reactions, but this should be done cautiously to avoid side reactions.[9] | Increased temperature can overcome the activation energy barrier for sterically hindered substrates. |

| Stoichiometry | A slight excess of the amine (1.1-1.2 equivalents) and coupling reagents is often employed to ensure complete consumption of the limiting carboxylic acid.[17] | This can drive the reaction to completion. |

Analytical Characterization

The identity and purity of the synthesized 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide should be confirmed by a combination of analytical techniques:

-

Thin Layer Chromatography (TLC): For rapid reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.[24][26]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[26][27]

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and N-H stretches.[26]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive coupling reagents.- Incorrect pH.- Steric hindrance.[9] | - Use fresh, high-quality coupling reagents.- Ensure the presence of a suitable non-nucleophilic base.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature.[9] |

| Presence of Unreacted Starting Materials | - Insufficient equivalents of one reactant.- Incomplete reaction. | - Use a slight excess of the amine and coupling reagents.- Extend the reaction time. |

| Formation of Significant Impurities | - Side reactions of the activated carboxylic acid.- Epimerization (if chiral centers are present). | - Use additives like NHS or HOBt with carbodiimides to form more stable active esters.- Keep the reaction temperature as low as possible. |

Workflow and Mechanistic Diagrams

Experimental Workflow

Caption: General experimental workflow for the synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide.

Mechanism of HATU-Mediated Amide Coupling

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Review Reports - Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. hepatochem.com [hepatochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. chimia.ch [chimia.ch]

- 12. researchgate.net [researchgate.net]

- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 14. researchgate.net [researchgate.net]

- 15. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bachem.com [bachem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 21. HATU - Wikipedia [en.wikipedia.org]

- 22. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 26. scispace.com [scispace.com]

- 27. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

Recrystallization solvents for purifying 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

An Application Note from the Office of the Senior Application Scientist

Topic: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development and chemical research. 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a complex molecule whose purification presents a common challenge for synthetic chemists. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds.[1][2][3] The success of this method, however, is critically dependent on the rational selection of an appropriate solvent or solvent system.[4][5] This application note provides a detailed, experience-driven guide for systematically identifying and optimizing a recrystallization solvent for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. We will move beyond a simple list of steps to explain the underlying principles and causal relationships that inform expert decision-making in a laboratory setting.

The Theoretical Cornerstone: Principles of Solvent Selection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[6][7] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[1][6]

Structural Analysis of the Target Compound

A preliminary analysis of the target molecule, 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, provides crucial clues for initial solvent consideration. The "like dissolves like" principle serves as our initial guide.[8]

-

Amide Linkage (-CONH-): This group is polar and capable of forming strong hydrogen bonds. This feature suggests that highly non-polar solvents like hexane are unlikely to be effective on their own.[9]

-

Dichlorophenyl and Methyl-nitrophenyl Rings: These large aromatic portions contribute significant non-polar character.

-

Nitro Group (-NO2) and Chlorine Atoms (-Cl): These are electron-withdrawing and polar groups. Specifically, nitroaryl moieties are known to promote good crystallization behavior, often from alcoholic solvents.[9]

Expert Inference: The molecule possesses a balance of polar (amide, nitro) and non-polar (aromatic rings) characteristics. This duality suggests that solvents of intermediate polarity, such as ethanol, acetone, or ethyl acetate, are excellent starting candidates.[10][11] Furthermore, the presence of strong intermolecular forces, like hydrogen bonding from the amide group, often indicates that a mixed-solvent system may be necessary to achieve the ideal solubility profile.[12][13]

Criteria for an Optimal Recrystallization Solvent

The selection process is a multi-parameter optimization problem. The ideal solvent should meet the following criteria:

-

Favorable Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.[5][8]

-

Inertness: The solvent must not react with the compound being purified.[7]

-

Boiling Point: The solvent's boiling point should be below the melting point of the solute to prevent the compound from "oiling out"—melting instead of dissolving.[8][10] A relatively low boiling point also facilitates easy removal from the final crystals.[5]

-

Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent.[5][14]

-

Safety and Practicality: The solvent should be non-toxic, inexpensive, and have low flammability whenever possible.

The Workflow: A Systematic Experimental Approach

A methodical, small-scale screening process is the most efficient path to identifying the optimal solvent system, minimizing the waste of valuable compound.

Safety First

Work should be conducted in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the target compound and all solvents used. The target compound is harmful if swallowed and is suspected of causing genetic defects.

Protocol 1: Single-Solvent Screening

This initial screen aims to quickly identify promising individual solvents.

Materials:

-

Crude 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

-

Test tubes (e.g., 13x100 mm)

-

Small quantity of candidate solvents (see Table 1)

-

Pasteur pipettes

-

Hot plate or sand bath

-

Ice-water bath

Procedure:

-

Place approximately 20-30 mg of the crude solid into a test tube.

-

Add the candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL, the solvent is too good, and the compound is likely too soluble at cold temperatures for good recovery.[8]

-

If the solid is insoluble or sparingly soluble at room temperature, begin to gently heat the mixture while adding more solvent in small portions until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

-

Once a clear, saturated hot solution is obtained, allow the test tube to cool slowly to room temperature. Observe for crystal formation. Slow cooling is critical for forming pure, well-defined crystals.[3][4]

-

If crystallization occurs, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

-

Evaluate the result: A successful solvent will show low solubility at room temperature, complete solubility when hot, and abundant crystal formation upon cooling.

-

Record all observations in a laboratory notebook.

Table 1: Candidate Solvents for Initial Screening (Ordered by Decreasing Polarity)

| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expert Notes |

|---|---|---|---|

| Water | 10.2 | 100 | Unlikely to be a good single solvent due to the large non-polar aromatic structure, but may be an excellent anti-solvent.[10][13] |

| Ethanol (95%) | 5.2 | 78 | An excellent starting point. The hydroxyl group can interact with the amide, while the ethyl group can solvate the aromatic rings. Often used for nitroaryl compounds.[9][10] |

| Acetone | 5.1 | 56 | A good general-purpose solvent for moderately polar compounds. Its low boiling point makes it easy to remove but can also lead to rapid evaporation.[10] |

| Ethyl Acetate | 4.4 | 77 | Another strong candidate for compounds of intermediate polarity.[10] |

| Toluene | 2.4 | 111 | May dissolve the compound when hot due to its aromatic character. High boiling point can be a disadvantage.[10] |

| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar solvents. Expected to show poor solubility even when hot. Likely candidates for use as an anti-solvent.[10] |

Protocol 2: Mixed-Solvent System Development

This protocol is employed when no single solvent from the initial screen is ideal.[5] This is common for compounds like benzamides with complex solubility profiles. The goal is to find a miscible pair: a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.[15][16]

Procedure (Solvent/Anti-solvent Method):

-

Based on the single-solvent screen, select a promising "good" solvent (e.g., Ethanol) and a "poor" solvent (e.g., Water). The two must be miscible.[8]

-

In a test tube or small Erlenmeyer flask, dissolve the crude compound (~50 mg) in the minimum amount of the hot "good" solvent.

-

While keeping the solution hot, add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy or turbid. This is the "cloud point," indicating the solution is now saturated.[15][17]

-

Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[15][16]

-

Set the flask aside to cool slowly to room temperature, then transfer to an ice bath to complete crystallization.

-

Evaluate the quantity and quality of the crystals formed.

Data Interpretation and System Selection

The observations from the screening protocols must be systematically evaluated to select the optimal system for a larger-scale purification.

Visualization of the Decision-Making Process

The logic for selecting a solvent system can be visualized as a decision tree.

Caption: A workflow diagram for systematic recrystallization solvent selection.

Hypothetical Screening Results

The following table represents plausible outcomes from the screening protocols for our target compound.

Table 2: Hypothetical Solvent Screening Results

| Solvent System | Solubility (Cold, ~20°C) | Solubility (Hot, ~BP) | Outcome on Cooling | Estimated Recovery & Quality | Assessment |

|---|---|---|---|---|---|

| Ethanol | Sparingly Soluble | Soluble | Fine white needles form | Good (~85%), high purity | Excellent Candidate |

| Acetone | Soluble | Very Soluble | Few crystals form | Poor (<40%) | Unsuitable (Too Soluble) |

| Ethyl Acetate | Sparingly Soluble | Soluble | Oiled out initially, then solidified | Moderate (~70%), purity questionable | Sub-optimal |

| Toluene | Insoluble | Sparingly Soluble | Very slow, poor crystal formation | Poor (<30%) | Unsuitable (Poor Solubility) |

| Heptane | Insoluble | Insoluble | N/A | N/A | Unsuitable (Insoluble) |

| Ethanol/Water (9:1) | Insoluble | Soluble | Dense, well-formed crystals | Excellent (>90%) , high purity | Optimal System |

Analysis: In this hypothetical scenario, ethanol is a good single solvent. However, the use of a mixed system of Ethanol and Water provides a superior outcome, yielding a higher recovery of well-defined crystals. The water acts as an anti-solvent, dramatically decreasing the compound's solubility in the cold mixture and forcing a more complete crystallization.[15]

Optimized Scale-Up Recrystallization Protocol

Based on our analysis, an ethanol/water mixed-solvent system is the optimal choice.

Materials:

-

10.0 g of crude 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

-

250 mL Erlenmeyer flask

-

Ethanol (95%)

-

Deionized Water

-

Hot plate with stirring

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the 10.0 g of crude compound into the 250 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 80 mL of ethanol. Heat the mixture to a gentle boil with stirring.

-

Continue adding ethanol in small portions until the solid is completely dissolved. Note the total volume of ethanol used.

-

If the solution contains colored impurities, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[10][14]

-